molecular formula C9H11FOS B7998931 Ethyl 4-fluoro-2-methoxyphenyl sulfide

Ethyl 4-fluoro-2-methoxyphenyl sulfide

Cat. No.: B7998931
M. Wt: 186.25 g/mol
InChI Key: VIUNEJBNBGQBLZ-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methoxyphenyl sulfide is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfide linkage attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-methoxyphenyl sulfide typically involves the reaction of 4-fluoro-2-methoxyphenol with ethyl thiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this synthesis include palladium or nickel complexes, which facilitate the coupling of the phenol and thiol groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methoxyphenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-fluoro-2-methoxyphenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-methoxyphenyl sulfide involves its interaction with various molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. The sulfide linkage may also play a role in modulating the compound’s activity by participating in redox reactions and forming covalent bonds with target proteins or enzymes.

Comparison with Similar Compounds

Ethyl 4-fluoro-2-methoxyphenyl sulfide can be compared with other similar compounds such as:

  • Ethyl 4-chloro-2-methoxyphenyl sulfide
  • Ethyl 4-bromo-2-methoxyphenyl sulfide
  • Ethyl 4-iodo-2-methoxyphenyl sulfide

These compounds share similar structural features but differ in the halogen substituent. The presence of different halogens can significantly affect their chemical properties, reactivity, and potential applications. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its behavior in chemical and biological systems.

Properties

IUPAC Name

1-ethylsulfanyl-4-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-3-12-9-5-4-7(10)6-8(9)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUNEJBNBGQBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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